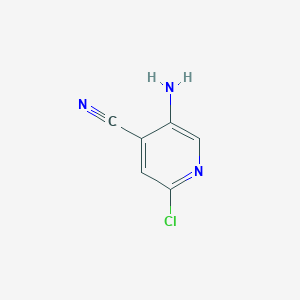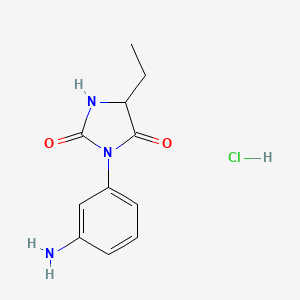![molecular formula C10H12IN3 B1528393 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1312413-79-8](/img/structure/B1528393.png)
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Übersicht
Beschreibung
The compound “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . They are known for their wide range of applications, from fluorescent materials to building blocks in supramolecular chemistry . They are also less studied in medicinal chemistry, although some examples include Ca 2+ channel inhibitors, blockers of α 1 -adrenoreceptors, and neural nitric oxide synthase inhibitors .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various methods. One such method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another method involves a one-pot process that gave 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . In addition, X-ray diffraction studies can provide detailed information about the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
Triazolopyridine derivatives can undergo various chemical reactions. For instance, they can undergo SN2 reactions with various nucleophiles . They can also participate in palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives can be influenced by their specific structure. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo pyrazine derivatives, which are similar to the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antimicrobial and Antiviral Properties
Both the triazoles and their derivatives have significant biological properties including antimicrobial and antiviral activities . This suggests that “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” may also have potential antimicrobial and antiviral applications.
Antitubercular Activity
Triazoles and their derivatives have been found to exhibit antitubercular activity . This could be a potential field of application for “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine”.
Anticancer Properties
The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs), a class of compounds similar to the one , have been found to exhibit anticancer properties . This suggests that “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” might also have potential anticancer applications.
Anticonvulsant, Analgesic, and Anti-inflammatory Properties
Triazoles and their derivatives have been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties . These could be potential fields of application for “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine”.
Antidepressant Properties
Triazoles and their derivatives have been found to exhibit antidepressant properties . This suggests that “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” might also have potential antidepressant applications.
Use in Organocatalysis, Agrochemicals, and Materials Science
Triazoles and their derivatives are also important in organocatalysis, agrochemicals, and materials science . This could be a potential field of application for “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine”.
Use as Energetic Materials
Triazolo tetrazine-based energetic materials have been synthesized effectively . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests that “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” might also have potential applications as an energetic material.
Wirkmechanismus
The mechanism of action of triazolopyridine derivatives can vary depending on their specific structure and the biological target they interact with. For instance, some triazolopyridine derivatives might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance their antibacterial effects .
Safety and Hazards
The safety and hazards associated with triazolopyridine derivatives can vary depending on their specific structure. For instance, some compounds are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives . Other compounds may cause eye and skin irritation and may be harmful if inhaled .
Zukünftige Richtungen
Triazolopyridine derivatives have a wide range of potential applications in various fields. For instance, they have been used as building blocks in supramolecular chemistry, fluorescent materials, and medicinal chemistry . They have also found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Future research could focus on exploring these and other potential applications of triazolopyridine derivatives.
Eigenschaften
IUPAC Name |
2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUSSZGJVKWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


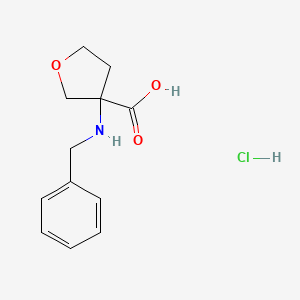
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)

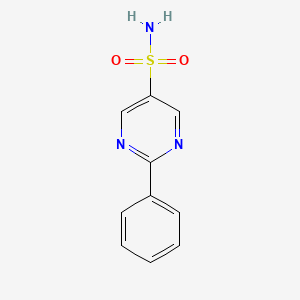
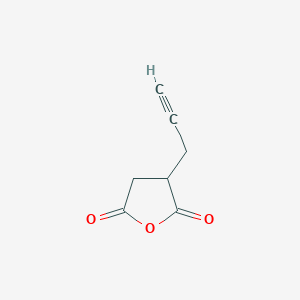
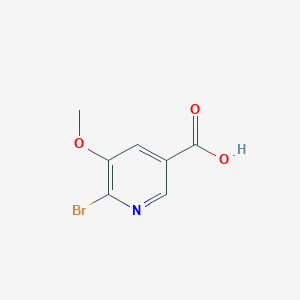
![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
